molecular formula C19H13ClN2O2 B12531724 methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B12531724
M. Wt: 336.8 g/mol
InChI Key: DTWOZTKIUZICRR-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines . The reaction conditions often involve the use of microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, achieving high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed coupling reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group and the pyrido[3,4-b]indole structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C19H13ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3

InChI Key

DTWOZTKIUZICRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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